![molecular formula C7H13NO3 B190721 calystegine A3 CAS No. 131580-36-4](/img/structure/B190721.png)
calystegine A3
Overview
Description
Calystegine A3 is a natural product found in a number of plant species such as sprouts and tubers of potatoes . It is used in the treatment of type 2 diabetes . It is a type of alkaloid and can be isolated from Calystegia sepium .
Synthesis Analysis
The synthesis of Calystegine A3 has been described from D-glucose . The key step employs a zinc-mediated tandem reaction where a benzyl-protected methyl 6-iodo glucoside is fragmented to give an unsaturated aldehyde, which is then transformed into the corresponding benzylimine and allylated in the same pot .Molecular Structure Analysis
Calystegine A3 has a molecular formula of C7H13NO3 . Its average mass is 159.183 Da and its monoisotopic mass is 159.089539 Da .Chemical Reactions Analysis
Calystegine A3 is known to bind to β-glucocerebrosidase . The binding orientations of calystegines are changed by the configuration of the hydroxyl groups on the nor-tropane ring .Physical And Chemical Properties Analysis
Calystegine A3 has a density of 1.5±0.1 g/cm3 . Its boiling point is 296.9±40.0 °C at 760 mmHg . It has a molar refractivity of 38.4±0.3 cm3 . It has 4 H bond acceptors and 4 H bond donors .Scientific Research Applications
Inhibition of Glycosidases
Calystegines are known to be potent inhibitors of glycosidases, enzymes that play a crucial role in various biological processes. Calystegine A3, in particular, may serve as a competitive inhibitor for certain glycosidases, which could be beneficial in studying enzyme kinetics and mechanisms .
Therapeutic Potential in Metabolic Disorders
Research suggests that calystegines might improve metabolic activity in human cells under hyperglycemic conditions. This indicates potential therapeutic applications for calystegine A3 in managing oxidative stress and inflammation related to metabolic disorders .
Mitochondrial Function Enhancement
Calystegines have been shown to enhance mitochondrial activity, which is vital for cellular health. Calystegine A3 could be used to study the effects of nortropane alkaloids on mitochondrial machinery and their role in cellular metabolism .
Biosynthesis Studies
Studies involving calystegine A3 can provide insights into the biosynthesis pathways of tropane alkaloids. This can lead to a better understanding of the metabolic engineering of these compounds for pharmaceutical applications .
Food Safety and Toxicology
Calystegines, including A3, are found in foods from the Solanaceae family. Research into their toxicity levels and effects on human health is crucial for food safety regulations .
CRISPR/Cas9 Gene Editing Applications
The CRISPR/Cas9 system has been used to disrupt genes involved in the biosynthesis of tropane alkaloids, including calystegines. Calystegine A3 could be a subject of study in genetic engineering research to modify or control the production of these compounds .
Mechanism of Action
Target of Action
Calystegine A3, a natural product isolated from Calystegia sepium , primarily targets the enzyme β-glucocerebrosidase . This enzyme plays a crucial role in the breakdown of glucocerebrosides, a type of fat molecule, in the body. Dysfunctions in this enzyme can lead to a buildup of these fats, causing various health issues .
Mode of Action
Calystegine A3 acts as a potent competitive inhibitor of human lysosomal β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity . The binding of Calystegine A3 to β-glucocerebrosidase involves favorable van der Waals interactions and hydrogen bonding .
Biochemical Pathways
It is known that the compound derives from the tropane alkaloid pathway . By inhibiting β-glucocerebrosidase, Calystegine A3 likely affects the metabolic pathways involving glucocerebrosides .
Result of Action
The inhibition of β-glucocerebrosidase by Calystegine A3 can lead to an increase in intracellular β-glucocerebrosidase activities in certain cells . This suggests that Calystegine A3 may have potential therapeutic applications, particularly in conditions where β-glucocerebrosidase activity is compromised .
Safety and Hazards
properties
IUPAC Name |
(1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4-,5-,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCBOVUINUHZJA-MVIOUDGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C(CC1N2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]([C@@H](C[C@@H]1N2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
calystegine A3 | |
CAS RN |
131580-36-4 | |
Record name | Calystegine A3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131580-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calystegine A3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131580364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.